1-Chloro-2-fluoro-3-(methoxymethyl)benzene
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Overview
Description
1-Chloro-2-fluoro-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methoxymethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-fluoro-3-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with methanol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles, leading to the formation of new bonds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts and boron reagents .
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a trifluoroethyl group instead of a methoxymethyl group, which can affect its reactivity and applications.
2-Chloro-4-fluorotoluene: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKLZOBNHPNTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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